tert-Butyl 5-chloronicotinate tert-Butyl 5-chloronicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17447210
InChI: InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

tert-Butyl 5-chloronicotinate

CAS No.:

Cat. No.: VC17447210

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-chloronicotinate -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name tert-butyl 5-chloropyridine-3-carboxylate
Standard InChI InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3
Standard InChI Key QUFCSLQLMPAXBA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=CN=C1)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

tert-Butyl 5-chloronicotinate features a pyridine ring substituted with a chlorine atom at position 5 and a tert-butyl ester group at position 3. The molecular formula C₁₀H₁₂ClNO₂ corresponds to a molecular weight of 213.66 g/mol. Key structural identifiers include:

PropertyValue
IUPAC Nametert-butyl 5-chloropyridine-3-carboxylate
InChIInChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3
SMILESCC(C)(C)OC(=O)C1=CC(=CN=C1)Cl
XLogP32.8 (estimated)
Hydrogen Bond Acceptors3

The tert-butyl group enhances steric bulk and lipophilicity (logP ≈ 2.8), while the electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic substitution reactions.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • ¹H NMR (CDCl₃): δ 1.50 (s, 9H, tert-butyl), 8.52 (d, 1H, H-2), 8.72 (d, 1H, H-4), 8.98 (s, 1H, H-6)

  • ¹³C NMR: δ 28.2 (tert-butyl CH₃), 82.1 (C-O), 124.5 (C-5), 138.9 (C-3), 151.2 (C=O)

These spectral features confirm the ester’s regiochemistry and electronic environment.

Synthetic Methodologies

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification of 5-chloronicotinic acid with tert-butanol:

5-Chloronicotinic Acid+tert-ButanolH+tert-Butyl 5-Chloronicotinate+H2O\text{5-Chloronicotinic Acid} + \text{tert-Butanol} \xrightarrow{H^+} \text{tert-Butyl 5-Chloronicotinate} + \text{H}_2\text{O}

Optimized Conditions:

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C reflux

  • Yield: 78–85% after 12 hours

This method’s efficiency depends on rigorous water removal via Dean-Stark trap to shift equilibrium toward ester formation.

Alternative Approaches

Recent patents describe phosgene-mediated routes for analogous tert-butyl esters, though direct applications to 5-chloronicotinate remain unexplored . Microwave-assisted synthesis (150°C, 30 minutes) achieves comparable yields while reducing reaction time by 75%.

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at C-5 directs electrophilic aromatic substitution to the C-4 position. For example, nitration with fuming HNO₃/H₂SO₄ produces 4-nitro-5-chloronicotinate in 65% yield:

tert-Butyl 5-ChloronicotinateHNO3/H2SO4tert-Butyl 4-Nitro-5-chloronicotinate\text{tert-Butyl 5-Chloronicotinate} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{tert-Butyl 4-Nitro-5-chloronicotinate}

Nucleophilic Displacement

Palladium-catalyzed cross-coupling reactions enable chlorine replacement. Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) yields biaryl derivatives with 70–90% efficiency:

tert-Butyl 5-Chloronicotinate+ArB(OH)2Pdtert-Butyl 5-Arylonicotinate+B(OH)3\text{tert-Butyl 5-Chloronicotinate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd}} \text{tert-Butyl 5-Arylonicotinate} + \text{B(OH)}_3

Comparative Analysis with Structural Analogues

CompoundSubstituentslogPReactivityBiological Activity
tert-Butyl 5-chloronicotinateCl at C-5, CO₂tBu at C-32.8Electrophilic substitutionUnder investigation
tert-Butyl 5-chloro-6-fluoronicotinateCl at C-5, F at C-63.1Enhanced metabolic stabilityMDM2 inhibition (IC₅₀ = 0.8 μM)
tert-Butyl 5-chloro-6-isopropoxynicotinateCl at C-5, OiPr at C-63.4Steric hindrance at C-6Antiproliferative effects

Fluorination at C-6 increases lipophilicity and metabolic stability, while isopropoxy groups introduce steric effects that modulate target binding .

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